(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
Description
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is a thiopyrano-pyrazole derivative characterized by a fused bicyclic core containing sulfur (thiopyran) and nitrogen (pyrazole) heterocycles.
Properties
IUPAC Name |
(2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-7(2)12-10(5-13)8-6-14-4-3-9(8)11-12/h7,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUZJDFGHSPMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CSCCC2=N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol typically involves:
- Construction of the fused thiopyrano-pyrazole core via cyclization reactions.
- Introduction of the isopropyl substituent at the 2-position.
- Functionalization at the 3-position with a hydroxymethyl (-CH2OH) group.
The synthesis often starts from precursors containing pyrazole and thiopyrano ring fragments or their synthetic equivalents.
Cyclization via 1,3-Dipolar Cycloaddition
One effective approach involves a regioselective 1,3-dipolar cycloaddition (1,3-DC) between nitrile imines and cyclic dipolarophiles such as thiopyranone derivatives. This method allows for the formation of the fused pyrazole-thiopyrano system with control over regioselectivity influenced by the oxidation state of sulfur and the presence of Lewis acid catalysts.
- When the sulfur atom in the thiopyran ring is in the +2 oxidation state, the reaction favors the 5-regioisomer.
- When sulfur is in the +6 oxidation state, the 4-regioisomer predominates.
- Lewis acids such as scandium triflate (Sc(OTf)3) can shift regioselectivity towards the 4-regioisomer.
This approach has been demonstrated to produce biologically relevant fused pyrazole derivatives with high regioselectivity and yields.
Alkylation and Functional Group Installation
The isopropyl group at the 2-position can be introduced by alkylation reactions using appropriate alkyl halides or via substitution reactions on intermediates bearing reactive sites.
The hydroxymethyl group at the 3-position is generally installed by reduction of a corresponding aldehyde or ester precursor or by direct hydroxymethylation reactions.
Representative Synthesis Example
A synthetic route adapted from related compounds (e.g., (2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol) involves:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of pyrazole precursor | Reaction of hydrazine derivatives with α,β-unsaturated ketones or aldehydes | Pyrazole intermediate |
| 2 | Cyclization | Intramolecular cyclization under basic conditions or Lewis acid catalysis | Fused thiopyrano-pyrazole core |
| 3 | Alkylation | Reaction with isopropyl halide in presence of base | Introduction of isopropyl substituent at C-2 |
| 4 | Hydroxymethylation | Reduction or hydroxymethylation using formaldehyde or equivalents | Installation of hydroxymethyl group at C-3 |
This sequence yields the target compound with good selectivity and purity.
Reaction Conditions and Optimization
Solvents and Catalysts
- Dichloromethane (DCM) and dioxane are commonly used solvents for cyclization and alkylation steps.
- Lewis acids like scandium triflate (Sc(OTf)3) enhance regioselectivity in cycloaddition steps.
- Bases such as potassium carbonate (K2CO3) or triethylamine (TEA) facilitate alkylation and cyclization.
Temperature and Time
- Cyclization reactions are typically performed at reflux temperatures (80–110 °C) for several hours (2–6 h).
- Alkylation and hydroxymethylation steps are optimized at mild temperatures (room temperature to 60 °C) to avoid side reactions.
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Regioselectivity | Notes |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile imine + thiopyranone, Sc(OTf)3 | 65–85 | High (4- or 5-isomer) | Controlled by sulfur oxidation state |
| Alkylation | Isopropyl bromide, K2CO3, DCM | 70–90 | Selective | Introduces isopropyl at C-2 |
| Hydroxymethylation/Reduction | Formaldehyde + NaBH4 or equivalents | 75–88 | N/A | Installs -CH2OH at C-3 |
Research Outcomes and Analysis
- The regioselective synthesis of fused thiopyrano-pyrazole systems has been successfully demonstrated using 1,3-dipolar cycloaddition strategies, with control over isomer formation by tuning sulfur oxidation and catalysts.
- Alkylation with isopropyl halides proceeds efficiently under basic conditions, providing the desired substitution pattern without significant side reactions.
- Hydroxymethylation or reduction steps yield the hydroxymethyl functional group with high purity, enabling further functionalization or biological evaluation.
- The synthetic methods have been validated by NMR, MS, and X-ray crystallography in related studies, confirming the structure and stereochemistry of the products.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the pyrazole or thiopyrano rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but studies suggest it may influence cellular processes like apoptosis and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Thiopyrano vs. Pyrano Derivatives
- (2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol (CAS: 2090943-60-3): The pyrano analog replaces sulfur with oxygen in the fused ring system. Safety data indicate pyrano derivatives require stringent handling (e.g., dry storage, avoidance of heat), suggesting similar precautions for thiopyrano analogs .
Substituent Variations
- (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol (CAS: 2097953-12-1): Cyclopropylmethyl replaces isopropyl at position 2. Molecular weight: 224.32 g/mol (vs. 226.3 g/mol for the carboxylic acid derivative of the target compound) . The cyclopropyl group may enhance metabolic stability due to its rigid, non-oxidizable structure .
- Thiopyrano[4,3-c]pyrazole-3-carboxylic acid, 2,4,6,7-tetrahydro-2-(1-methylethyl)- (CAS: 1782227-68-2): A carboxylic acid replaces the hydroxymethyl group at position 3. Predicted pKa: 2.83 ± 0.20, indicating higher acidity and solubility in aqueous environments compared to the methanol derivative .
Physicochemical Properties
*Calculated based on formula C10H16N2OS.
Biological Activity
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is a complex organic compound that features a unique structural configuration combining a tetrahydrothiopyrano ring and a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 212.31 g/mol. The structural features include:
- Tetrahydrothiopyrano ring : Provides a unique three-dimensional conformation that may influence biological interactions.
- Pyrazole moiety : Known for its diverse biological activities and interactions with various receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation by inhibiting specific pathways involved in inflammatory responses. The pyrazole ring's presence is often linked to interactions with cyclooxygenase (COX) enzymes and other inflammatory mediators .
- Analgesic Properties : The compound may also possess analgesic properties, making it a candidate for pain management therapies. Studies suggest that modifications to the compound can enhance its effectiveness against pain pathways .
- Antimicrobial Activity : While not extensively studied for this specific compound, related pyrazole derivatives have demonstrated antimicrobial properties against various pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key aspects include:
- Functional Groups : The presence of hydroxymethyl and isopropyl groups can significantly affect the binding affinity to biological targets.
- Modification Potential : Alterations to the tetrahydrothiopyrano or pyrazole components may lead to enhanced therapeutic effects or reduced side effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds with similar structures:
These findings underscore the potential of this compound as a lead compound for further drug development.
Interaction Studies
Interaction studies utilizing techniques such as molecular docking and surface plasmon resonance have indicated that this compound may exhibit selective binding properties to certain receptors or enzymes involved in inflammatory and pain pathways. Preliminary data suggest promising binding affinities that could be explored for therapeutic applications .
Q & A
Q. What are the standard synthetic routes for preparing (2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol, and what reagents/conditions are critical for regioselectivity?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or thioketones under reflux in ethanol or xylene. For example:
- Hydrazine-mediated cyclization : Refluxing a ketone precursor (e.g., α,β-unsaturated thioketone) with hydrazine hydrate in ethanol for 15–30 minutes yields the pyrazole core .
- Oxidative aromatization : Chloranil in xylene under prolonged reflux (25–30 hours) is used to stabilize the thiopyrano ring system .
Critical factors include solvent polarity (ethanol vs. xylene), temperature, and stoichiometric control of hydrazine to avoid side products.
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include the methanol proton (δ ~3.5–4.0 ppm, broad) and thiopyrano ring protons (δ 2.5–3.5 ppm, multiplet). The isopropyl group shows characteristic doublets (δ ~1.2 ppm) .
- IR spectroscopy : Hydroxyl stretches (ν ~3200–3400 cm⁻¹) and thiopyrano C-S bonds (ν ~650–700 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 295.12 for C₁₁H₁₇N₂OS) and fragmentation patterns .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In vitro assays : Prioritize enzyme inhibition (e.g., kinases, cyclooxygenases) due to the pyrazole-thiopyrano scaffold’s affinity for hydrophobic binding pockets .
- Antimicrobial testing : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 μg/mL .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiopyrano-pyrazole core?
Methodological Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate cyclization .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol/xylene to balance reaction rate and byproduct formation .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >75% .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–200 μM) to identify non-linear effects .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation in certain assays (e.g., bacterial vs. mammalian) explains discrepancies .
- Molecular docking : Compare binding modes in target proteins (e.g., COX-2 vs. CDK2) to rationalize selectivity .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use QikProp or SwissADME to optimize logP (target 2–3), aqueous solubility (>50 μM), and CYP450 inhibition profiles .
- QSAR modeling : Train models on pyrazole-thiopyrano analogs to correlate substituents (e.g., isopropyl vs. phenyl) with bioavailability .
- Free-energy perturbation (FEP) : Simulate binding energy changes upon introducing methyl or halogen groups to the thiopyrano ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
